REACTION_CXSMILES
|
[CH3:1][C:2](O)([CH3:4])[CH3:3].[Li]CCCC.CCCCCC.[Li][C:18]([CH3:21])([CH3:20])[CH3:19].CCCCC.[N:27]1[C:32]([C:33](Cl)=[O:34])=[CH:31][CH:30]=[CH:29][C:28]=1[C:36](Cl)=[O:37]>C1COCC1.[Cu]I.CO>[CH3:1][C:2]([CH3:4])([CH3:3])[C:36]([C:28]1[CH:29]=[CH:30][CH:31]=[C:32]([C:33](=[O:34])[C:18]([CH3:21])([CH3:20])[CH3:19])[N:27]=1)=[O:37]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuI
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NH4Cl-
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting light pale yellow solution was stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The resulting orange-brown suspension was stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
was added over 50 minutes
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
stirred at same temperature for another one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
giving orange-gray suspension
|
Type
|
WAIT
|
Details
|
The stirring was continued for another one hour at -78° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature, whereupon it
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated off The aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried overnight over Na2SO4
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with hexane/AcOEt (16:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)C1=NC(=CC=C1)C(C(C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |